molecular formula C16H10N2OS B6188148 3-(1-benzothiophen-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile CAS No. 2639448-31-8

3-(1-benzothiophen-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Cat. No.: B6188148
CAS No.: 2639448-31-8
M. Wt: 278.3
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Description

3-(1-benzothiophen-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a complex organic compound that features a benzothiophene ring, a pyridine ring, and a nitrile group

Preparation Methods

The synthesis of 3-(1-benzothiophen-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Pyridine Ring: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the benzothiophene core.

    Addition of the Nitrile Group: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

3-(1-benzothiophen-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to facilitate the desired transformations.

Scientific Research Applications

3-(1-benzothiophen-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(1-benzothiophen-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar compounds to 3-(1-benzothiophen-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile include other benzothiophene derivatives and pyridine-containing molecules. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical reactivity and applications. For example:

    Benzothiophene Derivatives: Compounds like 1-benzothiophene-2-carboxylic acid and 2-benzothiophen-3-ylacetonitrile.

    Pyridine-Containing Molecules: Compounds such as 3-pyridinecarbonitrile and 2-(pyridin-3-yl)ethanamine.

Properties

CAS No.

2639448-31-8

Molecular Formula

C16H10N2OS

Molecular Weight

278.3

Purity

95

Origin of Product

United States

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